N1-Coumaroylspermidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-Coumaroylspermidine is a natural product found in various organisms, including Quercus dentata and Artemisia carvifolia . It belongs to the family of hydroxycinnamic acid amides . The principal tri-p-coumaroylspermidine, i.e., N1,N5,N10-(E)-tri-p-coumaroylspermidine, was first identified from flowers of Cratuegus .

Synthesis Analysis

The synthesis of N1-Coumaroylspermidine involves an activity-guided isolation process. A potent serotonin transporter (SERT) inhibitory action was obtained, which was elucidated as N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine (CX), a new coumaroylspermidine analog, using spectroscopic methods including extensive 1D- and 2D-NMR analyses .

Molecular Structure Analysis

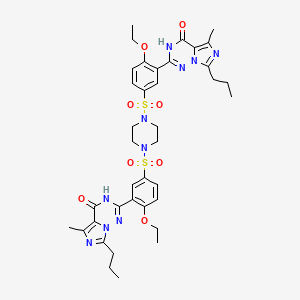

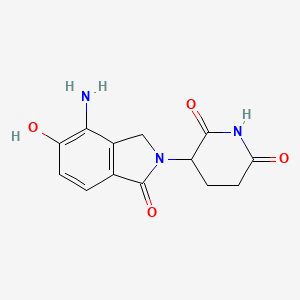

The molecular formula of N1-Coumaroylspermidine is C34H37N3O6 . The structure includes three different coumaroyl groups . The principal tri-p-coumaroylspermidine, i.e., N1,N5,N10-(E)-tri-p-coumaroylspermidine, was first identified from flowers of Cratuegus .

Chemical Reactions Analysis

Quantitative analysis of hydroxycinnamic acid amides (HCAAs) showed that the amounts of N1,N5,N10-dicaffeoyl-N5-p-coumaroylspermidine and N10-caffeoyL-N1, N5-di-p-coumaroylspermidine contributed to the observed differences in the catechol-O-methyltransferase (COMT) inhibitory activities .

Physical And Chemical Properties Analysis

N1-Coumaroylspermidine has a molecular weight of 583.7 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 15 .

作用機序

N1-Coumaroylspermidine has been found to have antidepressant-like effects. It was found to inhibit the increases in levels of corticosterone and decreases in levels of 5-hydroxytryptamine, dopamine, and noradrenaline induced by chronic unpredictable mild stress (CUMS) . It also demonstrated potent serotonin transporter (SERT) inhibitory action .

将来の方向性

Future research could focus on further exploring the antidepressant-like effects of N1-Coumaroylspermidine and its potential use in the treatment of depression . Additionally, the efficient utilization of safflower injection residue, which contains N1-Coumaroylspermidine, could be another area of interest .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of N1-Coumaroylspermidine involves the reaction of spermidine with coumaric acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": [ "Spermidine", "Coumaric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Add DCC and DMAP to a solution of coumaric acid in anhydrous dichloromethane", "Stir the reaction mixture at room temperature for 1 hour", "Add spermidine to the reaction mixture", "Stir the reaction mixture at room temperature for 24 hours", "Filter the reaction mixture to remove the coupling agent and any unreacted starting materials", "Purify the crude product using column chromatography", "The desired product, N1-Coumaroylspermidine, is obtained as a white solid" ] } | |

CAS番号 |

70185-59-0 |

製品名 |

N1-Coumaroylspermidine |

分子式 |

C₁₆H₂₅N₃O₂ |

分子量 |

291.39 |

同義語 |

N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxyphenyl)-2-propenamide; N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxyphenyl)-2-propenamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)